

Strontium-90 vs. Cesium-137: A Comparative Guide for Environmental Tracing

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Compound of Interest

Compound Name: Strontium-90

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For researchers, scientists, and drug development professionals, understanding the behavior of radionuclides in the environment is paramount for a range of applications, from pollution monitoring to ecological research. Among the most significant anthropogenic radionuclides, **Strontium-90** (Sr-90) and Cesium-137 (Cs-137) are frequently used as environmental tracers. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.

Core Properties and Behavior

Both Sr-90 and Cs-137 are fission products released into the environment primarily from nuclear weapons testing and nuclear reactor accidents. With half-lives of approximately 28.8 years and 30.17 years respectively, they persist in the environment for extended periods, making them suitable for long-term studies.^{[1][2]} However, their chemical properties and, consequently, their environmental mobility and biological uptake differ significantly.

Strontium-90, a pure beta emitter, is a chemical analogue of calcium.^[2] This similarity allows it to be readily incorporated into biological processes, particularly in bones and teeth, making it a significant concern for internal radiation exposure.^[2] In the environment, Sr-90 is relatively mobile in soil and can be readily taken up by plants.

Cesium-137, which undergoes beta decay to Barium-137m, a gamma emitter, behaves similarly to potassium.^[1] It is also readily taken up by plants and can be distributed throughout soft tissues in organisms.^[3] However, Cs-137 tends to bind more strongly to soil particles, particularly clays, which can limit its mobility compared to Sr-90.

Quantitative Comparison of Performance

The effectiveness of Sr-90 and Cs-137 as environmental tracers is highly dependent on the specific environmental matrix and the objectives of the study. The following tables summarize key quantitative data to facilitate comparison.

Property	Strontium-90 (⁹⁰ Sr)	Cesium-137 (¹³⁷ Cs)	Reference
Half-life	~28.8 years	~30.17 years	[1][2]
Decay Mode	Beta (β ⁻)	Beta (β ⁻) followed by Gamma (γ)	[1][2]
Primary Emission for Detection	Beta (from ⁹⁰ Y daughter)	Gamma	
Chemical Analogue	Calcium	Potassium	[2][3]

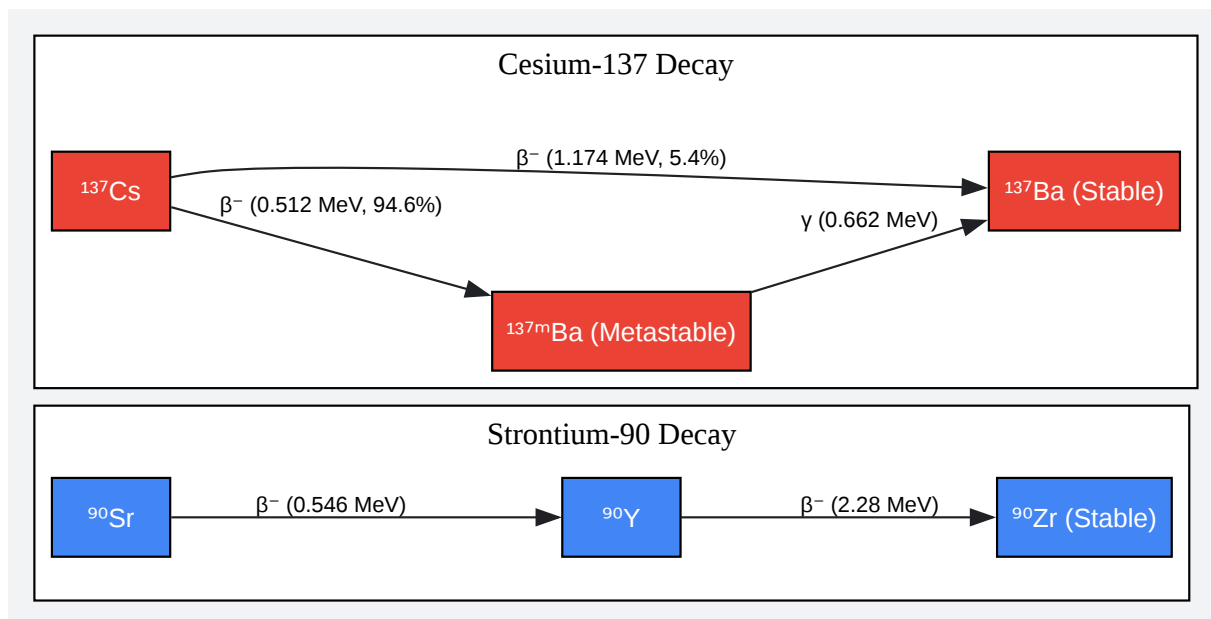
Table 1: Key Physical and Chemical Properties.

Environmental Matrix	Parameter	Strontium-90 (⁹⁰ Sr)	Cesium-137 (¹³⁷ Cs)	Reference
Soil	Distribution Coefficient (Kd) (ml/g)	350 - 640	1,278 - 2,156	[4]
Plants (Winter Wheat)	Soil-to-Plant Transfer Factor (TF)	0.57 - 11.2	0.01 - 0.43	[5]
Plants (Lettuce)	Soil-to-Plant Transfer Factor (TF)	Higher than ¹³⁷ Cs	Lower than ⁹⁰ Sr	[6]

Table 2: Comparative Mobility and Uptake Data.

Signaling and Decay Pathways

The decay of these radionuclides follows distinct pathways, which is fundamental to their detection and behavior.

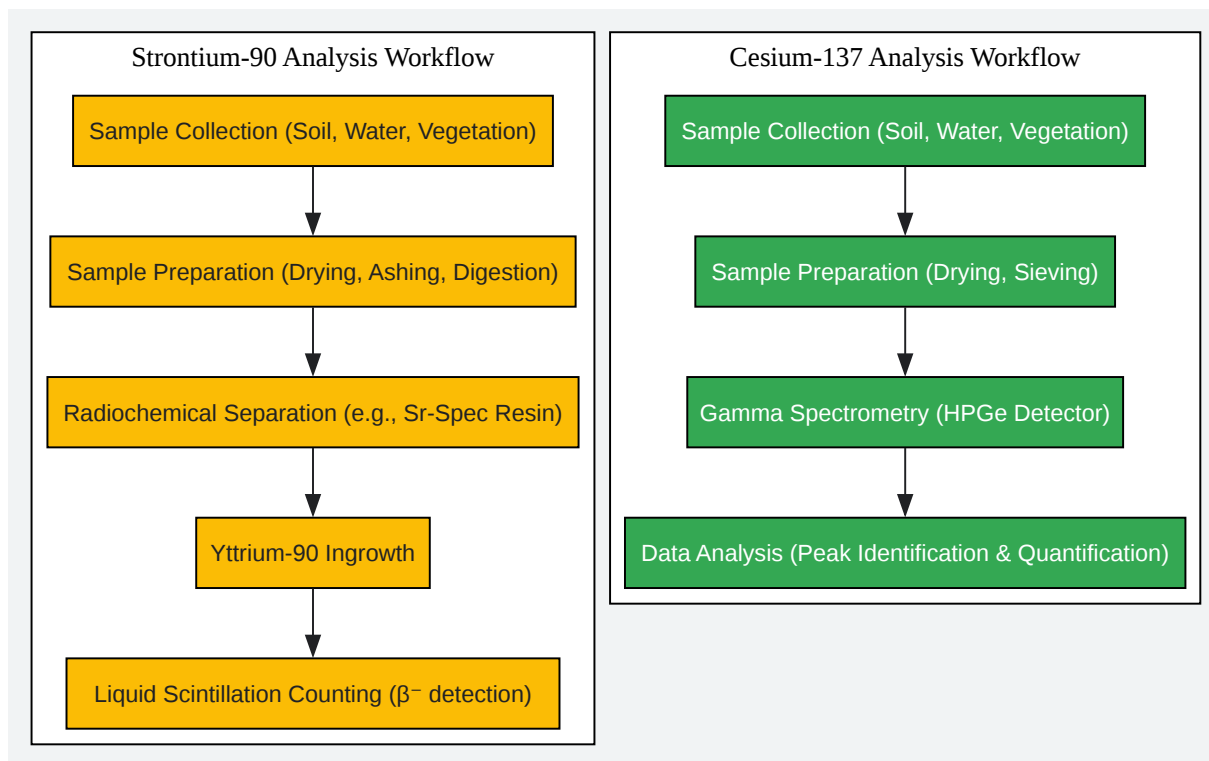


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Decay pathways of **Strontium-90** and Cesium-137.

Experimental Workflows

The selection of an appropriate analytical method is crucial for accurate quantification of Sr-90 and Cs-137. The choice often depends on the sample matrix, required sensitivity, and available instrumentation.



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General experimental workflows for Sr-90 and Cs-137 analysis.

Experimental Protocols

Determination of Strontium-90 in Soil by Liquid Scintillation Counting

This protocol outlines a common method for the determination of Sr-90 in soil samples, which involves the separation of its daughter product, Yttrium-90 (Y-90), for measurement.

1. Sample Preparation:

- A representative soil sample (approximately 10-20 g) is dried at 105°C to a constant weight.

- The dried sample is ashed in a muffle furnace at 450-550°C for several hours to remove organic matter.
- The ashed sample is then digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) to bring the radionuclides into solution.

2. Radiochemical Separation:

- A known amount of stable strontium and yttrium carrier is added to the digested sample solution to determine the chemical yield.
- Strontium is co-precipitated with calcium as an oxalate or carbonate to separate it from the bulk of the matrix.
- The precipitate is redissolved, and interfering radionuclides are removed through a series of precipitation and/or ion-exchange chromatography steps. A common method involves using a strontium-specific extraction chromatographic resin (e.g., Sr-Spec™).

3. Yttrium-90 Separation and Measurement:

- After separation, the purified strontium solution is stored for a period (typically 2-3 weeks) to allow for the in-growth of its daughter, Y-90, to reach secular equilibrium.
- Y-90 is then separated from the parent Sr-90, often by precipitation as yttrium hydroxide or by using an extraction chromatographic resin.
- The separated Y-90 is prepared for counting. For liquid scintillation counting, the Y-90 precipitate is dissolved and mixed with a scintillation cocktail.
- The beta activity of Y-90 is measured using a liquid scintillation counter. The activity of Sr-90 is then calculated based on the measured Y-90 activity, the chemical yield, and the time elapsed since the initial strontium separation.

Determination of Cesium-137 in Sediment by Gamma Spectrometry

Gamma spectrometry is a non-destructive technique that allows for the direct measurement of gamma-emitting radionuclides like Cs-137 in environmental samples.

1. Sample Preparation:

- A sediment sample is collected and dried at a low temperature (e.g., 60-80°C) to a constant weight to avoid loss of volatile radionuclides.
- The dried sample is sieved to remove large debris and ensure homogeneity.
- A known weight of the prepared sample is packed into a standard geometry container (e.g., a Marinelli beaker) for counting. The geometry should be calibrated for the specific detector used.

2. Gamma Spectrometry Measurement:

- The sample is placed in a lead-shielded high-purity germanium (HPGe) detector to minimize background radiation.
- The sample is counted for a sufficient amount of time to achieve the desired statistical uncertainty. Counting times can range from several hours to days depending on the activity concentration.
- The gamma-ray spectrum is acquired and stored.

3. Data Analysis:

- The characteristic gamma-ray peak of Cs-137 at 661.7 keV is identified in the spectrum.
- The net peak area is calculated by subtracting the background continuum from the total counts in the peak region.
- The activity concentration of Cs-137 in the sample is calculated using the following formula:
$$\text{Activity (Bq/kg)} = (\text{Net Peak Area}) / (\text{Counting Time} * \text{Detector Efficiency} * \text{Gamma-ray Intensity} * \text{Sample Mass})$$
 - Detector Efficiency: The efficiency of the detector at 661.7 keV, which is determined using a certified calibration source of the same geometry.

- Gamma-ray Intensity: The probability of a Cs-137 decay producing a 661.7 keV gamma ray (85.1%).

Conclusion

The choice between **Strontium-90** and Cesium-137 as an environmental tracer depends heavily on the specific research question and the characteristics of the study environment.

- **Strontium-90** is a more suitable tracer for studies focusing on biological uptake and transport in calcium-rich systems, and in environments where higher mobility is advantageous for tracking processes over larger spatial scales. However, its analysis is more complex and time-consuming due to the need for radiochemical separation.
- Cesium-137 is often preferred for studies of soil erosion and sediment transport due to its strong binding to soil particles. Its analysis is simpler and non-destructive, allowing for higher sample throughput. However, its lower mobility can be a limitation in certain tracer applications.

A thorough understanding of their distinct geochemical and biological behaviors, coupled with the appropriate analytical methodology, is essential for the successful application of these radionuclides as environmental tracers.

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